Measurable but Weak Adenosine A2A Receptor Binding: A Differentiating Feature Absent in Simpler Aib Amides
2-Amino-N-(cyclopentylmethyl)-2-methylpropanamide exhibits measurable, though weak, binding affinity for the rat adenosine A2A receptor with a Ki of 1.61 µM (1,610 nM) as determined by displacement of [³H]NECA in rat striatal membranes [1]. In contrast, the simpler analog 2-amino-2-methylpropanamide (lacking the N-cyclopentylmethyl group) has no reported affinity for this target, and a related Aib amide derivative tested against cAMP phosphodiesterase was deemed 'insignificant' in activity assays [2]. This binding profile, while not potent, provides a quantitative differentiation point that can guide the selection of this compound as a low-affinity probe or as a starting scaffold for further optimization in adenosine receptor research.
| Evidence Dimension | Adenosine A2A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.61 ± 0.00 µM (1,610 nM) |
| Comparator Or Baseline | 2-Amino-2-methylpropanamide: no reported affinity; Aib amide analog: 'insignificant' cAMP PDE inhibition |
| Quantified Difference | Target compound shows measurable binding; comparator shows no detectable activity. |
| Conditions | Radioligand competitive binding assay using [³H]NECA in rat striatal membranes, in the presence of N6-cyclopentyladenosine. |
Why This Matters
This weak but detectable A2A receptor binding offers a specific, quantitative handle for medicinal chemists developing adenosine receptor modulators, a feature absent in simpler Aib amides.
- [1] BindingDB. (2023). BDBM50597775 (CHEMBL5198566). Ki = 1.61E+3 nM for rat A2A adenosine receptor. View Source
- [2] BindingDB. (n.d.). ChEMBL_216500 (CHEMBL819310). Inhibitory activity against cAMP phosphodiesterase: 'Compound is insignificant'. View Source
